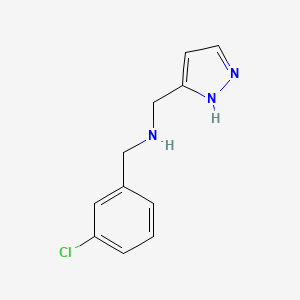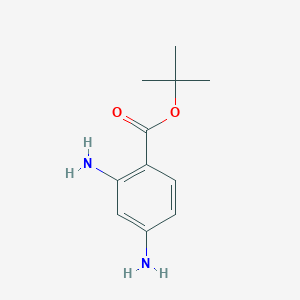![molecular formula C11H12ClF2N3O3 B7587529 2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly known as CDK8 inhibitor and is primarily used as a tool compound to study the role of CDK8 in various biological processes.
Applications De Recherche Scientifique
2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide has several scientific research applications. It is primarily used as a CDK8 inhibitor to study the role of CDK8 in various biological processes, including transcriptional regulation, cell cycle progression, and immune response. This compound is also being investigated for its potential use in cancer therapy, as CDK8 is known to play a crucial role in cancer cell growth and proliferation.
Mécanisme D'action
The mechanism of action of 2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide involves the inhibition of CDK8, a cyclin-dependent kinase that plays a crucial role in transcriptional regulation. CDK8 is known to phosphorylate RNA polymerase II, which is essential for the transcription of genes. Inhibition of CDK8 by this compound leads to the downregulation of several genes involved in cell cycle progression and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of CDK8. Inhibition of CDK8 leads to the downregulation of several genes involved in cell cycle progression, which can result in cell cycle arrest and apoptosis. This compound has also been shown to modulate the immune response by downregulating the expression of several cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide in lab experiments is its specificity for CDK8. This compound has a high binding affinity for CDK8 and does not affect other CDKs, making it an ideal tool compound for studying the role of CDK8 in various biological processes. However, the complex synthesis method and the low yield of this compound make it challenging to produce in large quantities, which can limit its use in some experiments.
Orientations Futures
There are several future directions related to the use of 2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide in scientific research. One of the significant areas of research is the potential use of this compound in cancer therapy. As CDK8 plays a crucial role in cancer cell growth and proliferation, the inhibition of CDK8 by this compound can be a promising approach for cancer treatment. Another area of research is the development of more potent and selective CDK8 inhibitors that can be used in clinical trials. Additionally, the use of this compound in combination with other drugs can also be explored to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis method of 2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with ethyl 2-bromoacetate in the presence of a base. The resulting product is then subjected to a series of reactions to obtain the final product. The synthesis of this compound is complex and requires several steps, making it challenging to produce in large quantities.
Propriétés
IUPAC Name |
2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2N3O3/c12-7-3-6(1-2-8(7)20-11(13)14)17-10(19)5-16-9(18)4-15/h1-3,11H,4-5,15H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOXQAMWVZJWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CNC(=O)CN)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)


![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)


![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)
![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)
![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)

